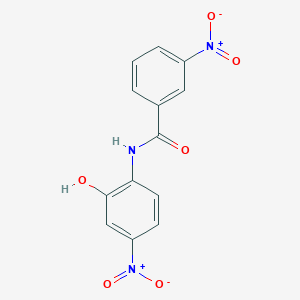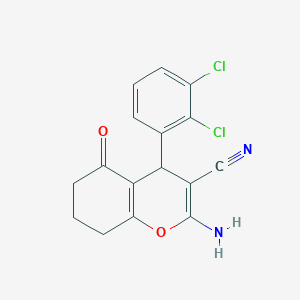![molecular formula C29H18N6O5 B11534250 N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B11534250.png)
N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple oxadiazole rings and a nitrobenzamide group
Preparation Methods
The synthesis of N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of oxadiazole rings and subsequent coupling reactions. Common synthetic routes may include the cyclization of hydrazides with carboxylic acids or their derivatives to form oxadiazole rings, followed by the introduction of the nitrobenzamide group through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with molecular targets through its oxadiazole rings and nitrobenzamide group. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound may bind to specific proteins or enzymes, altering their activity and resulting in downstream effects.
Comparison with Similar Compounds
N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide can be compared with similar compounds such as:
Ethyl acetoacetate: Both compounds have unique structural features that contribute to their distinct chemical properties.
Benzimidazole derivatives: . The uniqueness of this compound lies in its multiple oxadiazole rings and nitrobenzamide group, which provide specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C29H18N6O5 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C29H18N6O5/c36-25(18-11-13-24(14-12-18)35(37)38)30-23-16-21(28-33-31-26(39-28)19-7-3-1-4-8-19)15-22(17-23)29-34-32-27(40-29)20-9-5-2-6-10-20/h1-17H,(H,30,36) |
InChI Key |
MVTVPUYENLHTMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=NN=C(O5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11534169.png)
![4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11534177.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11534184.png)
![2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11534192.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11534195.png)



![N-[2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B11534215.png)
![2-(4-nitrophenoxy)-N'-{(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11534226.png)
![(2R,3R,10bS)-2-(3,4-dichlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534230.png)
![(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11534235.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534242.png)

